molecular formula C18H20N2O2 B2647352 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034328-65-7

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2647352
CAS RN: 2034328-65-7
M. Wt: 296.37
InChI Key: DAKVBHVHUGSTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone” is a chemical compound with the molecular formula C18H20N2O2 . It is intended for research use only and is not for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone” is represented by the molecular formula C18H20N2O2 . The exact structure would require more specific information or analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone” include its molecular formula (C18H20N2O2) and molecular weight (296.37) .

Scientific Research Applications

Catalytic Behavior in Polymerization

Research has shown that complexes containing ligands related to 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone demonstrate catalytic behavior towards the polymerization of ε-caprolactone and l-lactide, indicating potential applications in the production of biodegradable plastics. Magnesium-based complexes, in particular, have exhibited higher activity, likely due to the greater ionic character of magnesium, suggesting a promising avenue for more efficient catalysts in polymer synthesis (Wang et al., 2012).

Synthesis of Pyrrolidines

Another application is found in the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones. This process, utilizing enantiomerically pure pyrrolidines obtained from stabilized azomethine ylides, demonstrates the versatility of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone-related compounds in synthesizing complex organic structures with potential applications in medicinal chemistry and drug design (Oliveira Udry et al., 2014).

Catalytic Behavior Towards Ethylene Reactivity

Compounds synthesized from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, closely related to the target compound, have been explored for their catalytic behavior toward ethylene reactivity, showing good activities for oligomerization and polymerization. This suggests potential applications in the chemical industry, particularly in the production of polyethylene and related polymers (Sun et al., 2007).

Synthesis of Conducting Polymers

Research into the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives, including compounds with substituents related to 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, has shown promising results in the creation of conducting polymers. These materials exhibit good thermal stability and electrical conductivity, indicating potential applications in electronic devices and sensors (Pandule et al., 2014).

properties

IUPAC Name

2-(3-methylphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-3-2-4-15(11-14)12-18(21)20-10-7-17(13-20)22-16-5-8-19-9-6-16/h2-6,8-9,11,17H,7,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKVBHVHUGSTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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